Cas no 59260-76-3 (trans-2-aminocyclopentanol)

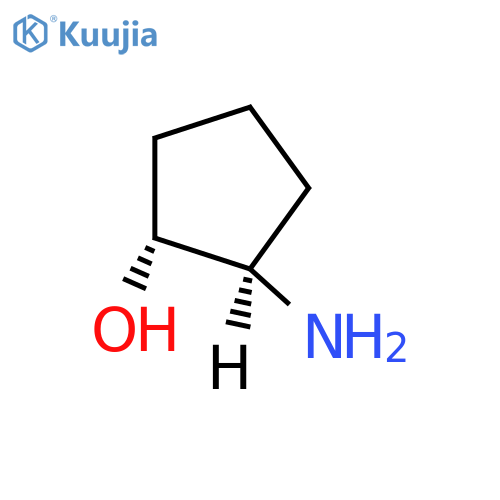

trans-2-aminocyclopentanol structure

商品名:trans-2-aminocyclopentanol

trans-2-aminocyclopentanol 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol,2-amino-, (1R,2R)-rel-

- 2-HydroxycyclopentylaMine

- trans-2-Amino-cyclopentanol

- 1-AMino-2-hydroxycyclopentane

- trans-2-Aminocyclopentanol

- (1S)-trans-2-amino-cyclopentanol

- (1S,2S)-2-aminocyclopentanol

- (1S,2S)-trans-2-amino-1-cyclopentanol

- (1S,2S)-trans-2-aminocyclopentanol

- (S,S)-(+)-2-aminocyclopentanol

- (S,S)-2-aminocyclopentan-1-ol

- Cyclopentanol,2-amino-(6CI,7CI,9CI)

- trans-2-Aminocyclpentanol

- (1R,2R)-2-Aminocyclopentanol

- (1R,2R)-2-aminocyclopentan-1-ol

- Cyclopentanol, 2-amino-, (1R,2R)-

- Cyclopentanol, 2-amino-, (1R,2R)-rel-

- trans 2-aminocyclopentanol

- trans-2-aminocy-clopentanol

- (R,R)-2-aminocyclopentanol

- trans-2- amino-cyclopentanol

- Trans-2-hydroxycyclopentylamine

- 2alpha-Aminocyclopentan-1beta-ol

- JFFOUICIRBXFRC-RFZPGFLSSA-N

- (+/-) trans-2-aminocyclopentanol

- (1R,2R)-2-hydroxy-cyclopentylamine

- EN300-59553

- EN300-250068

- MFCD08669809

- 59260-76-3

- trans-1-amino-2-hydroxycyclopentane

- 68327-03-7

- rac-(1R,2R)-2-aminocyclopentan-1-ol

- DTXSID60440241

- (+/-)-trans-2-aminocyclopentanol

- AKOS005363022

- SCHEMBL553132

- DS-12040

- CS-0096407

- DB-074004

- cyclopentane, 1-amino-2-hydroxy-

- CYCLOPENTANOL,2-AMINO-,(1R,2R)-(9CI)

- MFCD10568161

- CHEMBL2375114

- trans-2-aminocyclopentanol

-

- MDL: MFCD08669809

- インチ: 1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1

- InChIKey: JFFOUICIRBXFRC-RFZPGFLSSA-N

- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 101.084064g/mol

- ひょうめんでんか: 0

- XLogP3: -0.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 101.084064g/mol

- 単一同位体質量: 101.084064g/mol

- 水素結合トポロジー分子極性表面積: 46.2Ų

- 重原子数: 7

- 複雑さ: 65.1

- 同位体原子数: 0

- 原子立体中心数の決定: 2

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.084

- ふってん: 179.4°C at 760 mmHg

- フラッシュポイント: 62.3 °C

- 屈折率: 1.516

- PSA: 46.25

- LogP: 0.55880

trans-2-aminocyclopentanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H227-H315-H319-H335

- 警告文: P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

trans-2-aminocyclopentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250068-5.0g |

rac-(1R,2R)-2-aminocyclopentan-1-ol |

59260-76-3 | 95% | 5.0g |

$127.0 | 2024-06-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296571-250mg |

trans-2-Amino-cyclopentanol, |

59260-76-3 | 250mg |

¥602.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D688010-10g |

trans-2-Aminocyclopentanol |

59260-76-3 | 95% | 10g |

$300 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-200mg |

trans-2-aminocyclopentanol |

59260-76-3 | 97% | 200mg |

148.0CNY | 2021-07-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A895970-250mg |

trans-2-Aminocyclopentanol |

59260-76-3 | 97% | 250mg |

¥189.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY552-1g |

trans-2-aminocyclopentanol |

59260-76-3 | 97% | 1g |

375.0CNY | 2021-07-12 | |

| TRC | R308651-1g |

(1R,2R)-rel-2-Aminocyclopentanol |

59260-76-3 | 1g |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32110-100mg |

trans-2-Aminocyclopentanol |

59260-76-3 | 97% | 100mg |

¥35.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296571A-500 mg |

trans-2-Amino-cyclopentanol, |

59260-76-3 | 500MG |

¥978.00 | 2023-07-11 | ||

| Enamine | EN300-250068-50.0g |

rac-(1R,2R)-2-aminocyclopentan-1-ol |

59260-76-3 | 95% | 50.0g |

$726.0 | 2024-06-19 |

trans-2-aminocyclopentanol 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

59260-76-3 (trans-2-aminocyclopentanol) 関連製品

- 4048-33-3(6-Amino-1-hexanol)

- 13552-09-5(2-Aminooctadecane-1,3-diol)

- 6850-38-0(2-Aminocyclohexanol)

- 57070-95-8(cis-2-aminocyclopentanol)

- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)

- 24006-62-0(Sphinganine-C20)

- 538-09-0(Nortropine)

- 3102-56-5(DL-erythro-Dihydrosphingosine)

- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)

- 74111-21-0((1S,2S)-2-Aminocyclohexanol)

推奨される供給者

atkchemica

(CAS:59260-76-3)trans-2-aminocyclopentanol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:59260-76-3)trans-2-aminocyclopentanol

清らかである:99%

はかる:100g

価格 ($):442.0